

Technical Guide: Physicochemical Profiling of 5-Iodo-2-methoxybenzoic Acid

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Compound of Interest

Compound Name: 5-Iodo-2-methoxybenzoic acid

CAS No.: 2786-00-7

Cat. No.: B1308377

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Executive Summary & Chemical Identity[1][2]

5-Iodo-2-methoxybenzoic acid (CAS 2786-00-7) is a critical halogenated aromatic scaffold used primarily as an intermediate in the synthesis of radiopharmaceuticals (e.g., SPECT/PET imaging agents) and bioactive small molecules.[1][2] Its structural integrity—defined by the sterically distinct iodine at the meta position relative to the carboxyl group and para to the methoxy group—makes it a valuable precursor for Suzuki-Miyaura cross-coupling and radioiodination via halogen exchange.

This guide provides an authoritative breakdown of its physical properties, distinguishing it from common regioisomers (e.g., 2-iodo-5-methoxybenzoic acid), and details self-validating protocols for its characterization.

Table 1: Core Chemical Constants

Property	Value	Source/Notes
CAS Registry Number	2786-00-7	Verified [1, 2]
IUPAC Name	5-Iodo-2-methoxybenzoic acid	
Synonyms	5-Iodo-o-anisic acid; 2-Methoxy-5-iodobenzoic acid	Note: "o-Anisic acid" refers to the parent scaffold.
Molecular Formula	C ₈ H ₇ IO ₃	
Molecular Weight	278.04 g/mol	
Exact Mass	277.944 g/mol	Monoisotopic
Melting Point	150 – 155 °C	Experimental [1]
Appearance	White to off-white crystalline powder	
Predicted pKa	3.65 ± 0.10	Calculated (Acidic shift from o-anisic acid pKa 4.09 due to -I effect)
Predicted LogP	2.22	XLogP3 [2]

Structural Analysis & Spectroscopy

Understanding the spectroscopic signature of **5-Iodo-2-methoxybenzoic acid** is essential for confirming regio-purity, particularly to rule out the formation of the 3-iodo isomer during synthesis.

NMR Interpretation (Expert Insight)

The substitution pattern (1-COOH, 2-OMe, 5-I) creates a distinct splitting pattern in the aromatic region of the ¹H-NMR spectrum.

- H3 (Ortho to OMe): Appears as a doublet (d) at ~6.8–7.0 ppm.[3] High electron density from the methoxy group shields this proton.

- H4 (Meta to OMe, Para to COOH): Appears as a doublet of doublets (dd) at ~7.8 ppm. It couples with H3 (ortho, $J \approx 8.8$ Hz) and H6 (meta, $J \approx 2.4$ Hz).
- H6 (Ortho to COOH): Appears as a doublet (d) at ~8.1–8.3 ppm. Deshielded by the adjacent carbonyl, showing a small meta coupling constant ($J \approx 2.4$ Hz) with H4.
- OMe: Strong singlet (s) at ~3.9 ppm.

Infrared (IR) Fingerprint

- C=O Stretch: 1680–1700 cm^{-1} (Characteristic of aromatic carboxylic acids).
- O-H Stretch: 2800–3200 cm^{-1} (Broad, hydrogen-bonded).
- C-O Stretch (Ether): ~1250 cm^{-1} (Aryl alkyl ether).

Solubility & Lipophilicity Profile

The solubility of **5-Iodo-2-methoxybenzoic acid** is pH-dependent. As a weak acid ($\text{pK}_a \sim 3.65$), it exists primarily in its unionized, insoluble form at gastric pH (1.2) and ionized, soluble form at physiological pH (7.4).

Table 2: Solubility Profile

Solvent	Solubility Rating	Mechanism
Water (pH < 3)	Low (< 0.1 mg/mL)	Unionized acid precipitates.
Water (pH > 7)	High (> 10 mg/mL)	Forms soluble carboxylate salt (Sodium 5-iodo-2-methoxybenzoate).
Ethanol	High	Soluble due to lipophilic iodine/methoxy groups.
DMSO	High	Preferred solvent for stock solutions (> 50 mM).
Diethyl Ether	Moderate	Used for extraction from acidified aqueous layers.

Experimental Protocols

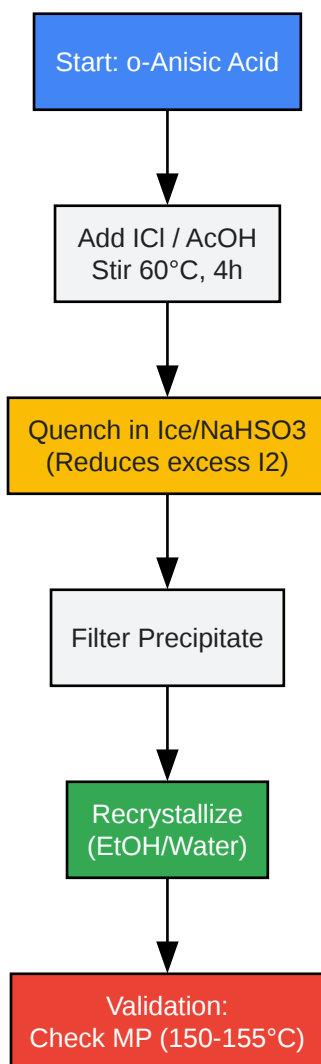
Protocol A: Synthesis & Purification Workflow

Objective: Synthesize **5-Iodo-2-methoxybenzoic acid** from 2-methoxybenzoic acid (o-anisic acid) via electrophilic aromatic substitution, ensuring high regioselectivity.

Mechanism: The methoxy group is a strong ortho/para director. The para position (C5) is sterically favored over the ortho position (C3), which is flanked by the carboxyl and methoxy groups.

Methodology:

- Dissolution: Dissolve 2-methoxybenzoic acid (1.0 eq) in Glacial Acetic Acid.
- Iodination: Add Iodine Monochloride (ICl) (1.1 eq) dropwise at room temperature. Alternative: Use
with an oxidant like
.
- Reaction: Stir at 40–60 °C for 4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).
- Quench: Pour mixture into ice water containing Sodium Bisulfite () to reduce unreacted iodine (removes purple color).
- Precipitation: The product precipitates as a white solid.[3][4] Filter and wash with cold water.
- Recrystallization (Self-Validating Step): Recrystallize from Ethanol/Water (1:1).
 - Validation: Measure Melting Point.[3][4][5][6] If < 150 °C, repeat recrystallization to remove the 3-iodo isomer.



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Figure 1: Synthesis and purification workflow for **5-Iodo-2-methoxybenzoic acid**.

Protocol B: Potentiometric pKa Determination

Objective: Accurately determine the pKa to predict ionization at physiological pH.

- Preparation: Prepare a 0.01 M solution of the compound in a mixed solvent (e.g., Methanol/Water 1:1) due to low aqueous solubility.
- Titration: Titrate with 0.1 M KOH standard solution using a calibrated pH electrode.

- Calculation: Plot pH vs. Volume of KOH. The inflection point represents the pKa in the mixed solvent.
- Correction: Apply the Yasuda-Shedlovsky extrapolation to determine the aqueous pKa ().
 - Note: The iodine substituent is electron-withdrawing, stabilizing the carboxylate anion, thus lowering the pKa relative to o-anisic acid (4.09).

Protocol C: Purity Analysis (HPLC)

Objective: Quantify purity and detect regioisomers.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 μ m, 4.6 x 150 mm).
- Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
- Mobile Phase B: Acetonitrile + 0.1% TFA.
- Gradient: 10% B to 90% B over 20 minutes.
- Detection: UV at 254 nm (aromatic ring) and 280 nm.
- Flow Rate: 1.0 mL/min.
- Expected Retention: The 5-iodo isomer is more lipophilic than the parent acid and will elute later.

Handling & Stability

- Light Sensitivity: Iodinated aromatic compounds are susceptible to photodeiodination. Store in amber glass vials.
- Storage: Keep at room temperature (15–25 °C) in a dry, well-ventilated area.
- Safety: Irritant to eyes, respiratory system, and skin (H315, H319, H335).^[1] Use standard PPE (gloves, goggles, fume hood).

References

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